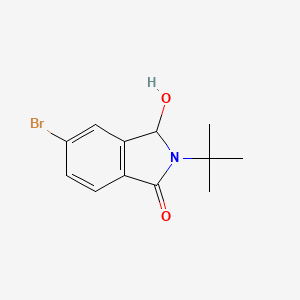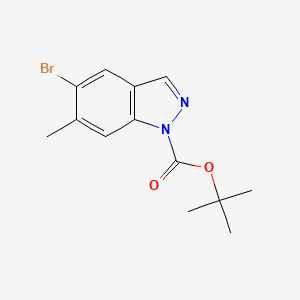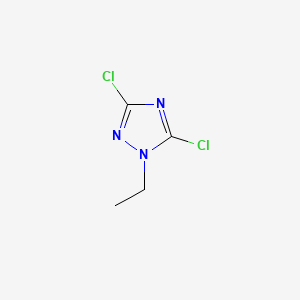
2-(Hidrazinometil)pirimidina
Descripción general
Descripción
2-(Hydrazinomethyl)pyrimidine is a nitrogen-containing heterocyclic compound with the molecular formula C5H8N4. This compound is characterized by the presence of a pyrimidine ring substituted with a hydrazinomethyl group at the second position.
Aplicaciones Científicas De Investigación
2-(Hydrazinomethyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential pharmaceutical intermediate for the development of new drugs.
Mecanismo De Acción
Target of Action
2-(Hydrazinomethyl)pyrimidine is a pyrimidine derivative that has been used as a model compound for studying the mechanism of action of various drugs. Pyrimidines are aromatic heterocyclic compounds that display a range of pharmacological effects . They are known for their antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory properties . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Biochemical Pathways
Pyrimidine metabolism is conserved in all living organisms and is necessary to maintain cellular fundamental function (i.e., DNA and RNA biosynthesis) . Malignant cells reprogram metabolism pathway in response to various intrinsic and extrinsic drawbacks to fuel cell survival and growth . Many anticancer drugs target the pyrimidine salvage pathway, interfering with DNA synthesis and cell proliferation .
Pharmacokinetics
The biological potency, ADME properties, and pharmacokinetics/pharmacodynamics of pyrimidine-based drugs are discussed in the literature . .
Result of Action
The result of the action of 2-(Hydrazinomethyl)pyrimidine is primarily seen in its anti-inflammatory effects. These effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 2-(Hydrazinomethyl)pyrimidine are not fully understood due to limited research. It is known that pyrimidines, the class of compounds to which 2-(Hydrazinomethyl)pyrimidine belongs, play a crucial role in various biochemical reactions Pyrimidines are known for their antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory properties
Cellular Effects
The cellular effects of 2-(Hydrazinomethyl)pyrimidine are not well-documented. It is known that pyrimidines can have significant effects on various types of cells and cellular processes . For instance, they can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 2-(Hydrazinomethyl)pyrimidine is not well-understood. It is known that pyrimidines can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
The metabolic pathways that 2-(Hydrazinomethyl)pyrimidine is involved in, including any enzymes or cofactors that it interacts with, are currently unknown. Pyrimidines are known to be involved in various metabolic pathways
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hydrazinomethyl)pyrimidine typically involves the reaction of pyrimidine-2-carbaldehyde with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
Pyrimidine-2-carbaldehyde+Hydrazine hydrate→2-(Hydrazinomethyl)pyrimidine
Industrial Production Methods: Industrial production of 2-(Hydrazinomethyl)pyrimidine may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving the use of catalysts and controlled reaction conditions to ensure consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Hydrazinomethyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azides or nitroso derivatives.
Reduction: The compound can be reduced to form hydrazones or amines.
Substitution: The hydrazinomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include azides, hydrazones, amines, and various substituted pyrimidine derivatives .
Comparación Con Compuestos Similares
- 2-(Aminomethyl)pyrimidine
- 2-(Methylhydrazino)pyrimidine
- 2-(Hydrazinyl)pyrimidine
Comparison: 2-(Hydrazinomethyl)pyrimidine is unique due to the presence of the hydrazinomethyl group, which imparts distinct reactivity compared to other similar compounds. For instance, 2-(Aminomethyl)pyrimidine lacks the hydrazine functionality, making it less reactive in certain chemical transformations. Similarly, 2-(Methylhydrazino)pyrimidine has a methyl group attached to the hydrazine, altering its steric and electronic properties .
Propiedades
IUPAC Name |
pyrimidin-2-ylmethylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4/c6-9-4-5-7-2-1-3-8-5/h1-3,9H,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHDAAYNONOJQLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)CNN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401306447 | |
| Record name | 2-(Hydrazinylmethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401306447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1234616-45-5 | |
| Record name | 2-(Hydrazinylmethyl)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1234616-45-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Hydrazinylmethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401306447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Phenylimidazo[1,2-a]pyridin-7-amine](/img/structure/B580763.png)
![(E)-N-[4-(1-benzoylpiperidin-4-yl)butyl]-3-pyridin-3-ylprop-2-enamide;hydrochloride](/img/structure/B580764.png)
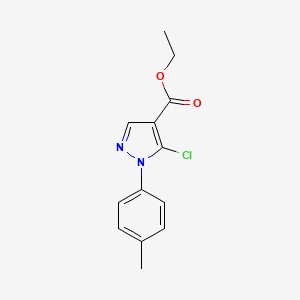
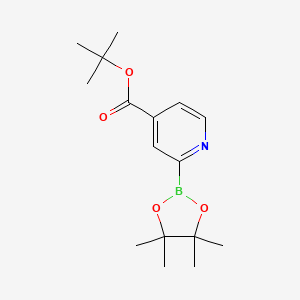

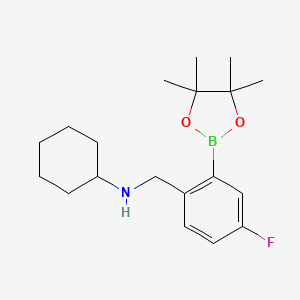
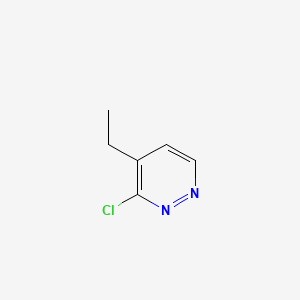
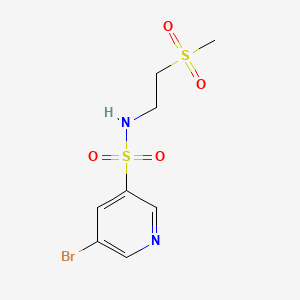

![tert-Butyl 3'-amino-1',4'-dihydro-5'H-spiro[cyclobutane-1,6'-pyrrolo[3,4-c]pyrazole]-5'-carboxylate](/img/structure/B580779.png)
![2-Iodo-6-methyl-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B580780.png)
